molecular formula C17H25NO6 B5304401 1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-4-ol;oxalic acid

1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-4-ol;oxalic acid

Cat. No.: B5304401
M. Wt: 339.4 g/mol
InChI Key: HGTXJTCTEDAGLC-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-4-ol;oxalic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a methoxy-dimethylphenyl group and an oxalic acid moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-4-ol;oxalic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy-dimethylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions, where the piperidine ring is functionalized with the methoxy-dimethylphenyl group.

    Attachment of the oxalic acid moiety: This can be done through esterification or amidation reactions, where the oxalic acid is coupled with the piperidine derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-4-ol;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-4-ol;oxalic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-4-ol;oxalic acid involves its interaction with specific molecular targets. The piperidine ring and the methoxy-dimethylphenyl group can interact with enzymes, receptors, or other proteins, modulating their activity. The oxalic acid moiety may also play a role in chelating metal ions or participating in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-4-ol;oxalic acid include:

    1-[(4-Methoxyphenyl)methyl]piperidine: Lacks the dimethyl groups and oxalic acid moiety, resulting in different chemical properties and reactivity.

    1-[(4-Dimethylphenyl)methyl]piperidine: Lacks the methoxy group, affecting its interaction with biological targets.

    Piperidine derivatives with different substituents: Variations in the substituents on the piperidine ring or the aromatic ring can lead to significant differences in chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidin-4-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.C2H2O4/c1-11-9-15(18-3)12(2)8-13(11)10-16-6-4-14(17)5-7-16;3-1(4)2(5)6/h8-9,14,17H,4-7,10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTXJTCTEDAGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCC(CC2)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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